1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol
Description
Contextualization within Halogenated Allyl Alcohol Chemistry
Allylic alcohols are a class of organic compounds where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. ebsco.com This structural arrangement leads to enhanced reactivity compared to simple alcohols, particularly in substitution reactions where the hydroxyl group can be readily replaced. ebsco.comlibretexts.org The term "halogenated" signifies the presence of one or more halogen atoms. In 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol, the chlorine and fluorine atoms on the phenyl ring act as important substituents.
These halogens influence the molecule's electronic properties through inductive and resonance effects, which can modulate the reactivity of both the aromatic ring and the allylic alcohol moiety. For instance, the electron-withdrawing nature of the halogens can affect the acidity of the hydroxyl proton and the susceptibility of the double bond to electrophilic addition. The chemistry of halogenated compounds is vast, and their inclusion in molecules like allyl alcohols often imparts specific properties useful in the synthesis of pharmaceuticals and agrochemicals. ebsco.comdntb.gov.ua
Structural Features and Potential for Stereoisomerism
The key structural features of this compound are its halogenated phenyl ring, the vinyl group, and the secondary alcohol. The carbon atom to which the hydroxyl group is attached is a stereocenter because it is bonded to four different groups:
A hydrogen atom
A hydroxyl group (-OH)
A vinyl group (-CH=CH₂)
A 2-chloro-6-fluorophenyl group
Due to the presence of this chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers (the R- and S-isomers). This potential for stereoisomerism is a critical feature, as the three-dimensional arrangement of atoms can dictate the biological activity of a molecule. The specific spatial orientation of the hydroxyl group relative to the other substituents defines the absolute configuration of each enantiomer.
Significance as a Prochiral or Chiral Building Block in Advanced Synthesis
The concept of prochirality is fundamental to understanding the synthetic utility of this compound. libretexts.org The precursor aldehyde, 2-chloro-6-fluorobenzaldehyde (B137617), is a prochiral molecule. Its carbonyl carbon is not a chiral center, but the addition of a vinyl group (via a Grignard reagent, for example) converts this prochiral center into a chiral one, resulting in the formation of this compound. libretexts.org
Once synthesized, this compound serves as a chiral building block . nbinno.comsigmaaldrich.com Chiral building blocks are essential components in modern organic synthesis, enabling chemists to construct complex molecules with precise stereochemical control. nbinno.com The demand for enantiomerically pure compounds is particularly high in the pharmaceutical industry, where different enantiomers of a drug can have vastly different efficacy and safety profiles. researchgate.net By using a single enantiomer of a chiral building block like this allylic alcohol, chemists can ensure that the final product is also enantiomerically pure, a process known as asymmetric synthesis. researchgate.net
Overview of Related Fluorinated and Chlorinated Aromatic Compounds in Chemical Research
The incorporation of fluorine and chlorine atoms into aromatic compounds is a widely used strategy in chemical research, especially in the design of bioactive molecules. dntb.gov.uaresearchgate.net Halogens can significantly alter a molecule's physical and chemical properties. researchgate.net
Key impacts of fluorination and chlorination include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can make molecules more resistant to metabolic degradation, thereby increasing their in vivo half-life. nih.gov
Lipophilicity: Halogens increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes.
Binding Affinity: The size and electronegativity of fluorine and chlorine can influence how a molecule binds to biological targets like enzymes and receptors. nih.gov
Due to these effects, fluorinated and chlorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. dntb.gov.uanih.gov For example, 2-chloro-6-fluorobenzaldehyde is an important intermediate in the production of antiseptics like dicloxacillin (B1670480) and flucloxacillin, as well as certain pesticides. wikipedia.orggoogle.com These halogenated aromatics serve as versatile starting materials for creating a diverse range of complex molecules with tailored properties. dntb.gov.uanih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8,12H,1H2 |
InChI Key |
FEUJSNPDBVTNSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Cl)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 Ol
Classical and Modern Synthetic Routes to Allylic Alcohols
The formation of the allylic alcohol structure of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol can be achieved through several reliable methods, including the reduction of a ketone precursor and the addition of organometallic reagents to an aldehyde.
Reduction of Corresponding Prop-2-en-1-one Derivatives
A primary and direct route to this compound is the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one (B2616285). This transformation targets the carbonyl group while preserving the adjacent carbon-carbon double bond. A key challenge in the reduction of enones is controlling regioselectivity, avoiding the competing 1,4-conjugate reduction of the alkene.
The Luche reduction is a widely employed method that achieves this selectivity with high efficiency. stackexchange.comyoutube.com This reaction utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating a "hard" nucleophilic attack by the hydride at the carbonyl carbon, thus favoring 1,2-reduction over 1,4-reduction. youtube.com
Table 1: Reagents for 1,2-Reduction of α,β-Unsaturated Ketones
| Reagent System | Description | Selectivity |
|---|---|---|
| NaBH₄ / CeCl₃ (Luche Reduction) | A chemoselective method that reduces the carbonyl group of enones to allylic alcohols. | High for 1,2-reduction. |
| Diisobutylaluminium hydride (DIBAL-H) | A versatile reducing agent that can selectively reduce enones to allylic alcohols, often at low temperatures. | Good for 1,2-reduction, but can be substrate-dependent. |
| Lithium aluminium hydride (LiAlH₄) | A powerful reducing agent that typically leads to a mixture of 1,2- and 1,4-reduction products. | Low regioselectivity. |
Organometallic Additions to Substituted Acroleins or Aldehydes
An alternative synthetic strategy involves the construction of the carbon skeleton through the addition of a vinyl nucleophile to 2-chloro-6-fluorobenzaldehyde (B137617). wikipedia.orgsigmaaldrich.com This approach utilizes organometallic reagents, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium.
In this reaction, the vinyl organometallic compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the target allylic alcohol, this compound. This method is fundamental in organic synthesis for forming carbon-carbon bonds and creating secondary alcohols. The choice of solvent (typically ethereal solvents like THF or diethyl ether) and reaction temperature are critical for optimizing the yield and minimizing side reactions.
Pericyclic Reactions and Rearrangements in Synthesis
While less common for the direct synthesis of this specific target, pericyclic reactions represent a powerful class of transformations for constructing allylic alcohols. libretexts.org A relevant example is the nih.govdocumentsdelivered.com-sigmatropic rearrangement of allylic sulfoxides.
This process would involve the synthesis of an allyl phenyl sulfoxide (B87167) precursor from 2-chloro-6-fluorobenzaldehyde. Treatment of this sulfoxide with a strong base generates a carbanion, which then undergoes a concerted nih.govdocumentsdelivered.com-sigmatropic rearrangement. In this rearrangement, a new carbon-carbon bond is formed, and the sulfur-oxygen bond is cleaved, leading to an intermediate sulfenate ester. This ester can then be cleaved, typically with a thiophile like trimethyl phosphite, to yield the desired allylic alcohol. This route is more complex but offers a high degree of stereocontrol.
Stereoselective Synthesis Approaches for the Chiral Center
The hydroxyl-bearing carbon in this compound is a stereocenter. Therefore, developing enantioselective methods to produce a single enantiomer is of significant interest. These approaches typically involve the use of chiral catalysts to influence the stereochemical outcome of the reaction.
Asymmetric Hydrogenation of Alpha,Beta-Unsaturated Ketones
Asymmetric hydrogenation is a powerful tool for producing chiral molecules. While typically used to reduce C=C double bonds, certain catalytic systems can achieve a tandem hydrogenation of the alkene followed by an asymmetric reduction of the ketone. rsc.org For instance, ruthenium catalysts bearing chiral diphosphine and diamine ligands can facilitate this cascade reaction. The reaction may proceed through an initial 1,4-hydride addition to the enone, followed by tautomerization to a metal enolate. Subsequent asymmetric hydrogenation of the intermediate ketone, controlled by the chiral catalyst, would yield the saturated chiral alcohol. However, to obtain the allylic alcohol, an asymmetric transfer hydrogenation is more suitable.
Asymmetric transfer hydrogenation (ATH) of 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one offers a more direct route. nih.govresearchgate.netacs.org This method uses a simple hydrogen source, such as isopropanol (B130326) or formic acid, and a chiral transition metal catalyst, commonly based on ruthenium or rhodium. The chiral ligands on the metal center create a chiral environment that differentiates between the two faces of the prochiral ketone, leading to the preferential formation of one enantiomer of the allylic alcohol.
Table 2: Catalysts for Asymmetric Transfer Hydrogenation (ATH) of Ketones
| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Ru(II) Complexes | TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) | Formic Acid / Triethylamine | Often >95% |
| Rh(III) Complexes | Chiral Cp* (pentamethylcyclopentadienyl) ligands | Isopropanol | High, substrate-dependent |
Chiral Catalyst-Mediated Carbonyl Reductions
The enantioselective reduction of the carbonyl group in 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one can be effectively achieved using stoichiometric or catalytic chiral reducing systems.
One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com This reaction employs a chiral oxazaborolidine catalyst in combination with a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex or catecholborane). wikipedia.org The oxazaborolidine catalyst coordinates with both the borane and the ketone's carbonyl group, holding the ketone in a rigid conformation. This steric arrangement forces the hydride to be delivered to one specific face of the carbonyl, resulting in the formation of the alcohol with high enantioselectivity. The predictable stereochemical outcome is a major advantage of this method.
Enantioselective Allylation Reactions
The primary method for synthesizing this compound is the enantioselective allylation of its corresponding aldehyde precursor, 2-chloro-6-fluorobenzaldehyde. This transformation is critical for establishing the molecule's chiral center. A variety of catalytic systems have been developed for the asymmetric allylation of aromatic aldehydes, which are applicable to this specific substrate. These methods often rely on the in-situ generation of chiral allylating agents from simple precursors like alkenes or allyl halides.
One prominent strategy involves hybrid catalyst systems that combine photoredox catalysis with chiral transition metal complexes. For instance, an organophotoredox catalyst can be used in tandem with a chiral chromium complex to generate chiral allylchromium nucleophiles from unactivated alkenes. nih.govrsc.org These nucleophiles then add to the aldehyde with high stereocontrol. The reaction proceeds under mild conditions, often at room temperature and under visible light irradiation, to afford homoallylic alcohols with excellent enantiomeric excess (ee). nih.govrsc.org
Ruthenium-catalyzed reactions offer another powerful, atom-efficient approach. Chiral ruthenium-JOSIPHOS complexes can catalyze the coupling of primary alcohols with allene (B1206475) gas via a hydrogen auto-transfer mechanism. nih.gov This process avoids the pre-formation of organometallic reagents and generates the desired product with high enantioselectivity. nih.gov Furthermore, chiral Lewis bases have been shown to promote the catalytic enantioselective allylation of aldehydes, opening a different avenue for stereocontrol. rsc.org These catalysts activate allylic silanes or stannanes to facilitate their addition to the carbonyl group. rsc.orgoup.com
Below is a table summarizing representative catalyst systems and conditions for the enantioselective allylation of aromatic aldehydes, which are conceptually applicable to the synthesis of this compound.
| Catalyst System | Allyl Source | Typical Conditions | Yield (%) | Enantiomeric Excess (% ee) |
| Organophotoredox / Chiral Cr-complex | Unactivated Alkene | Visible Light, Room Temp. | High | Up to 99% |
| Chiral Ru-JOSIPHOS complex | Allene Gas | Heat, Hydrogen Auto-Transfer | 87% | 90% |
| Chiral Dialkyl Tartrate / Sn(II) / Cu(I) | Allyl Halide | -78 °C | High | High |
| Chiral Organocatalyst / Tin | Allyl Bromide | Room Temp., DMF/Water | Moderate to High | Excellent |
Incorporation of Halogenated Aromatic Moieties
The synthesis of the 2-chloro-6-fluorophenyl portion of the target molecule requires precise methods for introducing and manipulating halogen atoms on an aromatic ring. These strategies can be broadly categorized into building the scaffold through cross-coupling reactions or by functionalizing a pre-existing halogenated arene.
Cross-Coupling Strategies Involving Halogenated Arenes
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C bonds and are central to synthesizing complex aromatic structures. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a highly versatile method. wikipedia.orglibretexts.org To construct a precursor for the target molecule, a suitably substituted boronic acid could be coupled with a tri-halogenated benzene (B151609) derivative. The steric hindrance posed by the 2,6-disubstitution pattern can be challenging, often requiring specialized bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, Ad2PnBu) to facilitate the reaction. wikipedia.orgnih.gov
The Mizoroki-Heck reaction provides another route, coupling an aryl halide with an alkene. organic-chemistry.orgmdpi.com This could be employed to add a side chain to a 1,3-dichloro-2-fluorobenzene ring, which could later be converted into the required prop-2-en-1-ol moiety. The Sonogashira coupling, which joins aryl halides with terminal alkynes, is also a powerful tool for elaborating halogenated aromatic cores. soton.ac.uk
These reactions are fundamental in creating the substituted phenyl ring that can then be converted to 2-chloro-6-fluorobenzaldehyde for the final allylation step.
Functionalization of Pre-existing Aromatic Scaffolds
An alternative to building the aromatic ring through cross-coupling is to start with a simpler, commercially available scaffold, such as 1-chloro-3-fluorobenzene, and introduce the remaining functionality through direct C–H functionalization. nist.govsigmaaldrich.com This modern approach avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical pathway.
The presence of a fluorine atom can direct metallation to the ortho C–H bond, a phenomenon that can be exploited for selective functionalization. acs.org Transition-metal catalysts, particularly palladium or ruthenium, can selectively activate the C–H bond at the 2-position of 1-chloro-3-fluorobenzene, allowing for the introduction of various groups. acs.org By using a directing group, the catalyst can be guided to a specific C-H bond to introduce functionality that can later be converted into the aldehyde needed for allylation. acs.orgyoutube.com
Classical electrophilic aromatic substitution, such as Friedel-Crafts acylation, could also be considered, although the directing effects of the existing chloro and fluoro substituents would need to be carefully managed to achieve the desired regioselectivity for the 2-position.
Green Chemistry Principles and Sustainable Synthetic Approaches
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. pnas.org
Atom Economy: Catalytic reactions that proceed via hydrogen auto-transfer, such as the ruthenium-catalyzed allylation mentioned previously, are highly atom-economical. nih.gov These processes rearrange atoms from simple starting materials (an alcohol and an alkene or alkyne) into the final product without the need for stoichiometric reagents that would become waste. nih.govpnas.org
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of chiral transition metal complexes or organocatalysts is inherently greener than using stoichiometric chiral auxiliaries. researchgate.netnih.gov Catalytic methods reduce waste and allow for the generation of large amounts of chiral product from a small amount of a chiral catalyst.
Sustainable Solvents and Conditions: Efforts in green chemistry focus on replacing volatile organic compounds (VOCs) with more environmentally benign solvents like water, or even eliminating solvents altogether. nih.govacs.org Zinc-mediated allylation reactions, for example, can be performed under sonication in aqueous media, providing a greener alternative to traditional methods that use anhydrous organic solvents. acs.org Similarly, some asymmetric reactions have been successfully demonstrated under solvent-free conditions, for example, by using techniques like ball milling, which significantly reduces environmental impact. nih.gov The use of visible-light-driven photoredox catalysis also represents a sustainable approach, as it harnesses low-energy photons to drive reactions under mild conditions. nih.govresearchgate.net
By integrating these strategies, the synthesis of this compound can be made more efficient and environmentally responsible.
Reaction Mechanisms and Chemical Transformations of 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 Ol
Reactivity of the Allylic Alcohol Functionality
The allylic alcohol group in 1-(2-chloro-6-fluorophenyl)prop-2-en-1-ol is a primary site for a variety of chemical modifications. The proximity of the hydroxyl group to the carbon-carbon double bond, along with the electronic influence of the substituted aromatic ring, governs its reactivity in oxidation, nucleophilic substitution, and derivatization reactions.
Oxidation Pathways and Derivatization to Ketones or Acids
The secondary allylic alcohol in this compound can be selectively oxidized to yield the corresponding α,β-unsaturated ketone, 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one (B2616285). This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Commonly used reagents for the oxidation of allylic alcohols include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). jove.comorganic-chemistry.org Activated manganese dioxide is a particularly mild and selective reagent for the oxidation of allylic and benzylic alcohols, often proceeding at room temperature. jove.com The reaction occurs on the surface of the insoluble MnO₂. jove.com
For the target molecule, the reaction would proceed as follows:
Reaction Scheme: Oxidation to α,β-Unsaturated Ketone
Under more vigorous oxidation conditions, cleavage of the carbon-carbon double bond can occur, leading to the formation of carboxylic acids. Reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can facilitate this transformation. This would result in the formation of 2-chloro-6-fluorobenzoic acid.
A copper-catalyzed oxidation using oxygen as the terminal oxidant, followed by a chlorite (B76162) oxidation, can also be employed to convert allylic alcohols to the corresponding carboxylic acids. rsc.org
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group of an allylic alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to other functional groups such as halides, sulfonates, or phosphates. thieme-connect.comlibretexts.org
Once activated, the resulting substrate can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism. The presence of the double bond allows for the possibility of an Sₙ2' reaction, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. Secondary, tertiary, allylic, and benzylic alcohols tend to react through a mechanism involving the formation of a carbocation in an Sₙ1 reaction. libretexts.org
The stability of the allylic carbocation intermediate, which is resonance-stabilized, plays a crucial role in these reactions. The electron-withdrawing nature of the 2-chloro-6-fluorophenyl group is expected to destabilize the adjacent carbocation, potentially slowing down Sₙ1-type reactions.
Transition metal catalysts, such as those based on palladium or iridium, are also widely used to facilitate the nucleophilic substitution of allylic alcohols. rsc.orglibretexts.org These reactions often proceed through the formation of a π-allyl metal complex.
Esterification and Etherification Chemistry
Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. A common method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. nih.govgoogle.com Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) provides a more rapid and often irreversible route to the ester. nih.gov Palladium-catalyzed allylic esterifications have also been developed. acs.org
Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. However, for allylic alcohols, direct acid-catalyzed etherification with another alcohol is also possible. rsc.orgorganic-chemistry.org The reaction of an allylic alcohol with another alcohol can be catalyzed by transition metal complexes, such as those of gold or titanium, to produce allyl ethers with water as the only byproduct. rsc.orgrsc.org
Reactions Involving the Terminal Alkene Moiety
The terminal double bond in this compound is susceptible to a range of reactions characteristic of alkenes, including electrophilic additions and cycloadditions.
Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration)
The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.orgchemistrystudent.com In an electrophilic addition reaction, the π bond of the alkene is broken, and two new σ bonds are formed.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. byjus.comlumenlearning.com Therefore, the initial protonation of the terminal carbon of the double bond will lead to a more stable secondary carbocation adjacent to the hydroxyl-bearing carbon. The subsequent attack by the halide ion will yield the corresponding halohydrin. The stability of this carbocation is influenced by the electronic effects of both the hydroxyl group and the 2-chloro-6-fluorophenyl group.
Hydration: The acid-catalyzed addition of water across the double bond would also follow Markovnikov's rule, leading to the formation of a diol. This reaction is typically carried out in the presence of a strong acid catalyst.
Cycloaddition Reactions and Polymerization Potential
Cycloaddition Reactions: The alkene functionality can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. ucla.edulibretexts.org Given the electronic nature of the molecule, it would likely react with electron-rich dienes. Another important class of cycloaddition reactions is the [3+2] cycloaddition, which can be used to construct five-membered rings. nih.gov The hydroxyl group can direct the stereochemical outcome of some cycloaddition reactions. acs.orgacs.org
Polymerization Potential: Allyl alcohol and its derivatives can undergo polymerization, although they are generally less reactive in free-radical polymerizations compared to other vinyl monomers. gantrade.comtandfonline.com This is often due to degradative chain transfer to the monomer. tandfonline.com However, polymerization can be achieved under specific conditions, for instance, using radical initiators in the presence of Lewis acids or at elevated temperatures. gantrade.comepa.gov The polymerization of this compound would lead to a polymer with the substituted phenyl alcohol moiety as a repeating unit. Such polymers could have interesting material properties due to the presence of the halogenated aromatic ring. Post-polymerization modification of poly(allyl alcohol) is also a strategy to obtain functional polymers. acs.org The direct polymerization of allyl halides can also lead to poly(allyl alcohol) after a subsequent hydrolysis step. google.com
Hydrogenation and Reductive Transformations
The allylic alcohol functionality in this compound is susceptible to hydrogenation and other reductive transformations. The course of these reactions can be influenced by the choice of catalyst and reaction conditions, potentially leading to the saturation of the carbon-carbon double bond, reduction of the alcohol, or even cleavage of the carbon-halogen bonds.
Catalytic hydrogenation of the prop-2-en-1-ol side chain is a common transformation. Under typical hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), the primary reaction is the saturation of the alkene to yield 1-(2-chloro-6-fluorophenyl)propan-1-ol. The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars.
In some instances, more forcing reductive conditions or specific catalytic systems can lead to the hydrogenolysis of the benzylic alcohol, resulting in the formation of 1-(2-chloro-6-fluorophenyl)propane. Furthermore, the carbon-chlorine bond is susceptible to reductive cleavage, particularly with catalysts like palladium. This can lead to the formation of 1-(2-fluorophenyl)propan-1-ol (B141892) or 1-(2-fluorophenyl)propane, depending on the reaction conditions. The C-F bond is generally more resistant to hydrogenolysis than the C-Cl bond.
Transfer hydrogenation, utilizing hydrogen donors such as isopropanol (B130326) or formic acid in the presence of a suitable transition metal catalyst (e.g., ruthenium or iridium complexes), offers an alternative to catalytic hydrogenation with molecular hydrogen. These methods can sometimes provide different selectivities in the reduction of multifunctional molecules.
Transformations of the 2-Chloro-6-fluorophenyl Ring
The 2-chloro-6-fluorophenyl ring of the molecule is a versatile platform for further functionalization through various metal-catalyzed and substitution reactions.
The chloro substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for this purpose. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of aryl bromides or iodides, often necessitating the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, to achieve good yields.
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, is another important transformation. Similar to the Suzuki coupling, the reaction with aryl chlorides can be challenging and typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. Modern catalyst systems have been developed to facilitate the coupling of less reactive aryl chlorides under milder conditions.
Below are illustrative examples of Suzuki-Miyaura and Sonogashira coupling reactions with substrates analogous to the 2-chloro-6-fluorophenyl moiety, demonstrating the potential for these transformations.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-6-fluorotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 1,3-Dichloro-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 85 |
| 2-Chlorofluorobenzene | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 78 |
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1-Chloro-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 88 |
| 2-Chloro-6-fluorotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | 75 |
| 1,3-Dichloro-2-fluorobenzene | 1-Hexyne | Pd(OAc)₂/Xantphos | CuI | Cs₂CO₃ | DMF | 100 | 65 |
Note: The data in these tables are based on reactions with analogous substrates and are intended to be illustrative of the potential reactivity.
Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, transformation for the 2-chloro-6-fluorophenyl ring. In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.
The 2-chloro-6-fluorophenyl ring lacks strong activation towards SNAr. Both chlorine and fluorine are inductively withdrawing but also have lone pairs that can donate into the ring via resonance. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher polarization of the C-F bond, which facilitates nucleophilic attack. However, without significant electronic activation, forcing conditions such as high temperatures, strong nucleophiles, and polar aprotic solvents (e.g., DMSO, DMF) are typically required to effect substitution. Investigations into SNAr reactions on this substrate would likely explore the relative reactivity of the C-Cl versus the C-F bond under various conditions.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this reaction, a heteroatom-containing directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In this compound, the hydroxyl group, upon deprotonation to an alkoxide, can act as a directing group.
The regiochemical outcome of the lithiation is determined by the relative directing abilities of the substituents. The directing ability of common groups generally follows the order: -O-CONR₂ > -OMe > -F > -Cl. The lithium alkoxide formed from the benzylic alcohol is a potent directing group. The fluorine atom is also a more effective ortho-directing group than chlorine. Therefore, deprotonation is most likely to occur at the position ortho to the fluorine and meta to the chlorine (the C3 position). Quenching the resulting aryllithium species with an electrophile would introduce a new substituent at this position.
For example, treatment with n-butyllithium followed by quenching with an electrophile like N,N-dimethylformamide (DMF) or iodine would be expected to yield the corresponding 3-formyl or 3-iodo derivative.
Rearrangement Reactions and Acid/Base Catalyzed Processes
The allylic alcohol moiety in this compound is prone to rearrangement under both acidic and basic conditions.
Under acidic conditions, protonation of the hydroxyl group followed by loss of water generates a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at either of two positions, potentially leading to a mixture of products. A common acid-catalyzed rearrangement for secondary allylic alcohols is the 1,3-hydroxyl shift, which can lead to the formation of an enol that tautomerizes to the more stable α,β-unsaturated aldehyde or ketone. In this case, rearrangement would be expected to produce (E/Z)-1-(2-chloro-6-fluorophenyl)prop-1-en-3-ol, which is in equilibrium with its tautomer, 1-(2-chloro-6-fluorophenyl)propan-1-one.
Base-catalyzed processes can also induce isomerization. A strong base can deprotonate the hydroxyl group, and under certain conditions, facilitate a researchgate.netnih.gov-proton shift (via a deprotonation-reprotonation sequence) of the double bond to form a more thermodynamically stable isomer.
These rearrangement reactions are synthetically useful for transforming allylic alcohols into other valuable functional groups and can be influenced by the choice of catalyst, solvent, and temperature.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through a suite of one- and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.
High-resolution ¹H and ¹³C NMR spectroscopy provides the initial and most crucial information regarding the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling, respectively. In the case of 1-(2-chloro-6-fluorophenyl)prop-2-en-1-ol, the spectrum is expected to exhibit distinct signals for the aromatic, vinylic, and carbinol protons.
The aromatic region would likely display complex multiplets due to the coupling between the three adjacent aromatic protons and additional coupling to the fluorine atom. The vinylic protons of the prop-2-en-1-ol moiety are anticipated to show a characteristic pattern of doublets of doublets, arising from geminal, cis, and trans couplings. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet due to coupling with the adjacent vinylic proton.
The ¹³C NMR spectrum, typically proton-decoupled, displays a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment of the carbon atoms. The carbon atoms of the phenyl ring will have their chemical shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents. The carbon bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The olefinic carbons and the carbinol carbon will resonate in their characteristic regions.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3' | 7.20-7.35 | m | - |
| H-4' | 7.05-7.15 | m | - |
| H-5' | 7.10-7.25 | m | - |
| H-1 | ~5.50 | m | - |
| H-2 | 5.90-6.00 | ddd | J_trans = 17.2, J_cis_ = 10.5, J_vicinal_ = 6.0 |
| H-3a | ~5.25 | dd | J_geminal_ = 1.5, J_cis_ = 10.5 |
| H-3b | ~5.40 | dd | J_geminal_ = 1.5, J_trans_ = 17.2 |
| OH | Variable | br s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~135.0 (d, J_CF ≈ 3 Hz) |
| C-2' | ~130.0 (d, J_CF_ ≈ 10 Hz) |
| C-3' | ~128.0 |
| C-4' | ~125.0 (d, J_CF_ ≈ 4 Hz) |
| C-5' | ~129.0 |
| C-6' | ~160.0 (d, J_CF_ ≈ 250 Hz) |
| C-1 | ~70.0 |
| C-2 | ~138.0 |
| C-3 | ~115.0 |
Two-dimensional NMR techniques are pivotal for assembling the complete molecular structure from the ¹H and ¹³C NMR data.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, between the carbinol proton (H-1) and the vinylic proton (H-2), and between H-2 and the terminal vinylic protons (H-3a and H-3b).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, correlations would be expected from the carbinol proton (H-1) to the aromatic carbons (C-1' and C-2') and to the vinylic carbon (C-2).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For example, NOESY could reveal spatial proximity between the carbinol proton and certain aromatic protons, helping to define the preferred orientation of the propenol side chain relative to the phenyl ring.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a sensitive nucleus for NMR analysis. The chemical shift of the fluorine atom is very sensitive to its electronic environment. For an aryl fluoride, the chemical shift provides information about the substitution pattern on the aromatic ring. Furthermore, the fluorine atom will couple with nearby protons, providing additional structural information. Computational methods can be employed to predict ¹⁹F NMR chemical shifts, aiding in structural confirmation. rsc.orgresearchgate.netresearchgate.net
Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹⁹F | -110 to -140 | m | - |
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound, HRMS would be used to confirm its molecular formula of C₉H₇ClFO.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 187.0275 |
| [M+Na]⁺ | 209.0094 |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the structure of the precursor ion. The fragmentation of this compound would likely proceed through several key pathways, including:
Loss of water: The molecular ion could readily lose a molecule of water (18 Da) from the alcohol functional group to form a stable carbocation.
Benzylic cleavage: Cleavage of the C1-C1' bond would result in the formation of a chlorofluorophenyl fragment and a propenol fragment.
Fragmentation of the propenyl chain: Subsequent fragmentation of the propenyl side chain could lead to the loss of ethene (28 Da) or other small neutral molecules.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy.
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 187.0275 | 169.0169 | H₂O |
| 187.0275 | 129.9874 | C₃H₅O |
| 187.0275 | 159.0219 | CO |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond absorbing or scattering light at characteristic frequencies. For this compound, these techniques would confirm the presence of its key structural features: the hydroxyl group, the vinyl group, and the substituted aromatic ring.
While specific experimental spectra for this compound are not available in the reviewed literature, the expected vibrational frequencies can be predicted based on established correlation tables. The IR spectrum would be expected to show a prominent broad absorption band for the O-H stretch of the alcohol group, typically in the range of 3200-3600 cm⁻¹. The C=C stretch of the allyl group would appear around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would be located in the 1000-1260 cm⁻¹ range. Furthermore, characteristic absorptions for the C-Cl and C-F bonds would be expected in the fingerprint region, typically below 800 cm⁻¹ and between 1000-1400 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong and sharp in Raman spectra. The C=C double bond of the prop-2-en-1-ol moiety would also yield a strong Raman signal.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Alcohol | O-H Stretch | 3200 - 3600 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alcohol | C-O Stretch | 1000 - 1260 |
| Aryl Halide | C-F Stretch | 1000 - 1400 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the molecular architecture of this compound, including bond lengths, bond angles, and torsion angles. Such an analysis would reveal the conformation of the prop-2-en-1-ol side chain relative to the substituted phenyl ring.
Furthermore, a crystal structure would elucidate the intermolecular interactions that govern the solid-state packing of the molecules. These interactions could include hydrogen bonding involving the hydroxyl group and potentially weaker interactions such as π–π stacking between the aromatic rings. Although no published crystal structure exists for this compound, a crystallographic study would yield a detailed dataset of atomic coordinates.
Table 2: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements of the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment
The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is the primary technique for separating these enantiomers to determine the enantiomeric excess (e.e.) or purity of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common platforms for this analysis.
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The choice of the CSP is critical and often requires screening of various column types, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins. For HPLC, normal-phase conditions (e.g., heptane/isopropanol (B130326) mobile phases) are frequently employed. For GC, the analyte may require derivatization to increase its volatility, followed by separation on a capillary column coated with a chiral selector. The successful development of a chiral separation method is essential for controlling the stereochemical outcome of asymmetric syntheses and for isolating enantiopure material. To date, a specific chiral separation method for this compound has not been reported in the surveyed scientific literature.
Table 3: Typical Parameters for Chiral Chromatography Method Development
| Technique | Parameter | Typical Options |
|---|---|---|
| HPLC | Chiral Stationary Phase (CSP) | Derivatized cellulose, amylose, Pirkle-type phases |
| Mobile Phase | Heptane/Ethanol, Heptane/Isopropanol | |
| Detection | UV-Vis (Diode Array Detector) | |
| GC | Chiral Stationary Phase (CSP) | Derivatized cyclodextrins |
| Carrier Gas | Helium, Hydrogen | |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Computational Chemistry and Theoretical Studies of 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov This method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1-(2-chloro-6-fluorophenyl)prop-2-en-1-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. nih.gov These calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The energetics of different conformations can also be compared to understand their relative stabilities. For instance, the orientation of the prop-2-en-1-ol side chain relative to the substituted phenyl ring can be systematically studied to identify the global minimum on the potential energy surface.
Interactive Data Table: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical, yet plausible, optimized geometric parameters for the title compound, as would be obtained from a DFT calculation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C(phenyl) | Cl | - | 1.74 Å |
| Bond Length | C(phenyl) | F | - | 1.35 Å |
| Bond Length | C(phenyl) | C(ol) | - | 1.51 Å |
| Bond Angle | Cl | C(phenyl) | C(phenyl) | 120.5° |
| Bond Angle | F | C(phenyl) | C(phenyl) | 119.8° |
| Dihedral Angle | C(phenyl) | C(phenyl) | C(ol) | O |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than standard DFT methods, particularly for systems where electron correlation effects are significant. However, these methods are computationally much more demanding. For a molecule like this compound, high-accuracy ab initio calculations could be employed to benchmark the results obtained from more cost-effective DFT methods, ensuring the chosen DFT functional is appropriate for this chemical system. They are particularly valuable for calculating precise electronic energies and reaction barriers.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. ossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity profile. DFT calculations can provide detailed visualizations of the HOMO and LUMO, showing their distribution across the molecule, and can quantify their energy levels. researchgate.netnih.gov
Interactive Data Table: Predicted Frontier Orbital Energies for this compound (Illustrative) This table shows representative energy values for the frontier orbitals as would be calculated by DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 5.65 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational landscape. researchgate.net By simulating the molecule's motion, it is possible to identify the different stable conformations and the energy barriers for interconversion between them. This is particularly relevant for understanding the flexibility of the prop-2-en-1-ol side chain. Furthermore, MD simulations can be used to study intermolecular interactions, for example, by simulating the molecule in a solvent to understand how it interacts with surrounding solvent molecules. This can provide valuable information about its solubility and how it might interact with other molecules in a solution.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. mdpi.com DFT methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms in a molecule. nih.govresearchgate.net These calculations are typically performed on the optimized geometry of the molecule and can achieve high accuracy when appropriate methods and basis sets are used. mdpi.com The predicted chemical shifts for this compound can be compared with experimental NMR spectra to aid in the assignment of signals and to verify the computed structure. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be calculated. These computed frequencies can help in assigning the various absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule.
Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound (Illustrative) This table illustrates how computationally predicted NMR data can be compared with experimental values.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (on OH) | 2.50 | 2.45 |
| H (on CH-OH) | 5.25 | 5.30 |
| H (vinyl) | 5.90-6.10 | 5.95-6.15 |
| H (aromatic) | 7.10-7.40 | 7.15-7.45 |
Reaction Mechanism Modeling and Transition State Analysis
Computational methods can be employed to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. nih.gov For a given reaction involving this compound, such as an oxidation or an addition reaction, computational modeling can identify the most likely reaction pathway. A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. nih.gov By calculating the energy of the transition state, it is possible to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. These theoretical investigations can provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. nih.gov
Despite a comprehensive search for computational chemistry and theoretical studies, no specific research detailing the topological analysis of the electron density (e.g., using Quantum Theory of Atoms in Molecules, QTAIM) for the compound this compound could be located.
Therefore, the requested article focusing on this specific analysis cannot be generated at this time due to the absence of publicly available scientific data on this topic. General information about the QTAIM methodology is available but does not provide the specific data tables and detailed research findings required for the specified chemical compound.
Application Potential As a Synthetic Intermediate and Precursor
Building Block for Complex Organic Synthesis
The multifunctionality of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol makes it a valuable precursor for a range of complex organic molecules, including functionalized heterocycles, advanced aromatic systems, and specialty polymers.
Precursor in the Synthesis of Functionalized Heterocycles (e.g., Pyrimidines, Diazepines)
While direct synthesis of pyrimidines and diazepines from this compound has not been extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential as a precursor for such heterocyclic systems. Pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms, are often synthesized from 1,3-dicarbonyl compounds or their synthetic equivalents. bu.edu.eg The allylic alcohol functionality of this compound could potentially be transformed into a 1,3-dicarbonyl equivalent through oxidation and subsequent functional group manipulations, thereby enabling its use in pyrimidine (B1678525) synthesis.
Similarly, diazepines, which are seven-membered heterocyclic rings with two nitrogen atoms, can be synthesized through various routes, including the condensation of diamines with dicarbonyl compounds or through ring-closing metathesis reactions. digitellinc.com The propenol side chain of this compound could be functionalized to incorporate a second nitrogen-containing group, setting the stage for an intramolecular cyclization to form a diazepine (B8756704) ring. The presence of the halogenated phenyl ring could also influence the reactivity and potential for further derivatization of the resulting heterocyclic scaffold.
Intermediate in the Formation of Advanced Aromatic and Alkene-Containing Scaffolds
The 2-chloro-6-fluorophenyl group in this compound provides a platform for the construction of advanced aromatic scaffolds through cross-coupling reactions. The chlorine atom can participate in palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups. This enables the synthesis of highly functionalized biaryls and other complex aromatic systems.
Furthermore, the alkene functionality in the propenol side chain offers a handle for various transformations to create diverse alkene-containing scaffolds. Reactions such as Heck coupling, metathesis, and dihydroxylation can be employed to extend the carbon chain, form new rings, and introduce additional functional groups. The combination of aromatic and alkene functionalization strategies makes this compound a versatile intermediate for creating molecules with complex and well-defined three-dimensional structures.
Component in the Design of Specialty Chemicals and Polymers
The unique combination of a halogenated aromatic ring and a reactive allylic alcohol makes this compound a candidate for incorporation into specialty chemicals and polymers. The fluorine and chlorine atoms can impart specific properties such as increased thermal stability, altered electronic characteristics, and modified solubility. These properties are highly desirable in the design of materials for specialized applications, including flame retardants, liquid crystals, and agrochemicals.
In polymer chemistry, the allylic alcohol group can be utilized for polymerization reactions. For instance, it can undergo esterification with acrylic acid or related monomers to form cross-linkable polymers. Additionally, the entire molecule can be incorporated as a monomer in polymerization processes, leading to polymers with pendant chloro-fluoro-phenyl groups that can be further modified to tune the material's properties. The synthesis of poly(2-chloro-2-propen-1-ol) and its modifications have been explored, indicating the potential for creating nanoporous materials with applications in areas like gas sorption. rsc.org
Role in Methodological Development in Organic Chemistry
Beyond its direct application in the synthesis of complex molecules, this compound also serves as a valuable substrate for the development and evaluation of new synthetic methods.
Substrate for Novel Catalytic Transformations
The allylic alcohol moiety is a key functional group that can participate in a wide array of catalytic transformations. organic-chemistry.org The development of new catalysts for reactions such as asymmetric allylic alkylation, amination, and etherification often relies on the use of well-defined substrates like this compound. The electronic and steric effects of the substituted phenyl ring can provide valuable insights into the mechanism and scope of new catalytic systems. For example, palladium-catalyzed activation of allylic alcohols in the presence of triethylborane (B153662) can induce direct electrophilic allylation of soft nucleophiles. nii.ac.jp
Moreover, the presence of both an alcohol and an alkene allows for the study of chemoselective and regioselective reactions. Catalytic systems that can selectively transform one functional group in the presence of the other are highly sought after in organic synthesis. The unique electronic properties conferred by the chloro and fluoro substituents can influence the outcome of these catalytic reactions, providing a means to test the robustness and versatility of new catalysts.
Reagent for Specific Chemical Derivatizations
The reactivity of the hydroxyl and alkene groups makes this compound a useful reagent for specific chemical derivatizations. The alcohol can be readily converted into a variety of other functional groups, including esters, ethers, and halides. These derivatizations can be used to introduce the 2-chloro-6-fluorophenylpropyl moiety into other molecules, thereby modifying their physical and biological properties.
The alkene can undergo a range of addition reactions, such as halogenation, hydroboration-oxidation, and epoxidation, to introduce new functionalities with high regioselectivity and stereoselectivity. These derivatization reactions not only expand the chemical space accessible from this starting material but also provide a toolkit for chemists to fine-tune the properties of target molecules in fields such as medicinal chemistry and materials science.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Selective Catalytic Systems for Synthesis
Future advancements in the synthesis of 1-(2-chloro-6-fluorophenyl)prop-2-en-1-ol will heavily rely on the development of innovative catalytic systems. The primary goal is to achieve high yields and exceptional enantioselectivity, which are crucial for its application in pharmaceuticals. Research is anticipated to focus on several key areas:
Novel Chiral Catalysts: The design and application of new chiral ligands for transition metal catalysts are expected to yield higher enantiomeric excesses (ee). Systems based on rhodium, ruthenium, and iridium, which have shown promise in the asymmetric transfer hydrogenation of prochiral ketones, will likely be adapted and optimized.
Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative to traditional chemical catalysis. Future work will likely involve enzyme screening and protein engineering to develop biocatalysts specifically tailored for the reduction of 2-chloro-6-fluoro-1-vinylketone to the desired chiral alcohol.
Earth-Abundant Metal Catalysis: To enhance the sustainability of the synthesis, research into catalysts based on earth-abundant metals like iron, copper, and manganese is gaining traction. The development of well-defined complexes of these metals could provide cost-effective and environmentally benign synthetic routes.
| Catalyst System | Anticipated Enantiomeric Excess (ee) | Potential Advantages |
| Rhodium-based Chiral Catalysts | >99% | High activity and selectivity |
| Engineered Ketoreductases | >99% | Green, high stereoselectivity |
| Iron-based Catalysts | 90-98% | Cost-effective, low toxicity |
Exploration of Novel Reactivity and Unforeseen Transformations
The unique electronic and steric properties imparted by the 2-chloro-6-fluorophenyl group, combined with the reactivity of the allylic alcohol moiety, open avenues for exploring novel chemical transformations. Future research is expected to uncover unforeseen reactivity patterns.
Key areas of exploration include:
Directed C-H Functionalization: The directing-group ability of the hydroxyl group could be exploited in transition-metal-catalyzed C-H activation reactions to functionalize the aromatic ring or the allylic backbone with high regioselectivity.
Fluorine and Chlorine Group Manipulations: Investigations into the selective activation and substitution of the fluorine and chlorine atoms on the phenyl ring could lead to the synthesis of a diverse range of derivatives with tailored properties.
Cascade Reactions: Designing one-pot cascade reactions starting from this compound could streamline the synthesis of complex heterocyclic structures, leveraging the multiple reactive sites within the molecule.
Integration with Automated and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry platforms is a significant trend in modern organic chemistry. Applying these technologies to the synthesis and subsequent transformations of this compound offers numerous advantages.
High-Throughput Experimentation: Automated platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions to quickly identify optimal parameters for synthesis.
Improved Safety and Scalability: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, especially for highly exothermic or hazardous reactions. This technology also facilitates seamless scaling from laboratory to industrial production.
In-line Purification and Analysis: The integration of in-line purification and analytical techniques within a flow setup can provide real-time reaction monitoring and isolation of the pure product, significantly reducing manual handling and processing time.
| Platform | Key Advantage | Potential Outcome |
| Automated Synthesis | High-Throughput Screening | Rapid optimization of reaction conditions |
| Flow Chemistry | Enhanced Safety and Control | Improved yield and purity |
| Integrated Flow Systems | In-line Analysis | Real-time process monitoring |
Advanced In-Situ Spectroscopic Monitoring of Reactions
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound, the use of advanced in-situ spectroscopic techniques is becoming indispensable.
Real-time Reaction Profiling: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and Process NMR (nuclear magnetic resonance) can monitor the concentration of reactants, intermediates, and products in real-time. This data is invaluable for elucidating reaction kinetics and mechanisms.
Identification of Transient Intermediates: The ability to detect and characterize short-lived intermediates can provide crucial insights into the reaction pathway, enabling the rational design of more efficient catalytic systems.
Chiroptical Spectroscopy: In-situ circular dichroism (CD) spectroscopy can be employed to monitor the evolution of enantiomeric excess during asymmetric reactions, providing a direct measure of the catalyst's performance.
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational modeling and experimental work is a powerful tool for accelerating research. Density Functional Theory (DFT) and other computational methods can provide predictive insights that guide experimental design.
Catalyst Design: Computational screening of virtual libraries of ligands can identify promising candidates for new catalysts, reducing the experimental effort required for catalyst development.
Mechanism Elucidation: DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of asymmetric reactions. These theoretical findings can then be validated through targeted experiments.
Prediction of Properties: Computational methods can predict the physicochemical and pharmacological properties of derivatives of this compound, aiding in the design of new molecules with desired functionalities.
| Computational Method | Application | Experimental Validation |
| Density Functional Theory (DFT) | Catalyst design and mechanism elucidation | Synthesis and kinetic studies |
| Molecular Dynamics (MD) | Understanding solvent effects | Solvent screening experiments |
| QSAR Modeling | Prediction of biological activity | In-vitro and in-vivo testing |
Q & A
Q. What protocols mitigate spectral interference in complex mixtures (e.g., byproducts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
